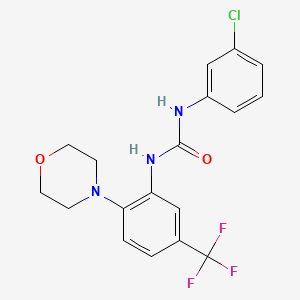
1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea” is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has a molecular weight of 399.79 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.79 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Anion Receptor Development : Amendola et al. (2006) reported on the development of a urea-based anion receptor, which demonstrates a unique geometrical arrangement allowing for tetrafurcate H-bond interaction with spherical anions such as halides and H2PO4-. This receptor showed the capability to rearrange in the presence of acetate anions, indicating potential applications in anion recognition and selectivity (Amendola et al., 2006).
Cancer Cell Proliferation Inhibition : Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas, including a compound with a similar structure, as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, offering a pathway to potential anti-cancer agents (Denoyelle et al., 2012).
Chronic Myeloid Leukemia Treatment : Li et al. (2019) synthesized a series of urea derivatives targeting receptor tyrosine kinase inhibitors, showing potent activity against human chronic myeloid leukemia cell line K562. These compounds demonstrated minimal cellular toxicity and reduced protein phosphorylation of the PI3K/Akt signal pathway, highlighting their potential as treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
Antibacterial and Antifungal Activities : Sujatha et al. (2019) synthesized and evaluated the antibacterial and antifungal activities of certain urea derivatives. The study found that compounds including 1-(5-chloro-2[(4-substituted-1, 3-thiazol-2-yl) amino] phenyl)-2,2,2-trifluoroethanone derivatives exhibited significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Sujatha et al., 2019).
Corrosion Inhibition : Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. The study demonstrated that these compounds act as effective corrosion inhibitors, potentially offering a new approach to protecting metals against corrosion (Mistry et al., 2011).
Pesticide Development : A study on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the chemical properties and potential applications of similar urea derivatives in the development of new pesticides (Jeon et al., 2014).
Insecticide Mechanism Study : Mulder and Gijswijt (1973) conducted a study on two new insecticides, including a urea derivative, which interfere with cuticle deposition in insects. This research offers insights into the potential use of similar urea compounds as insecticides with a unique mode of action (Mulder & Gijswijt, 1973).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-2-1-3-14(11-13)23-17(26)24-15-10-12(18(20,21)22)4-5-16(15)25-6-8-27-9-7-25/h1-5,10-11H,6-9H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVFYHZXMOGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
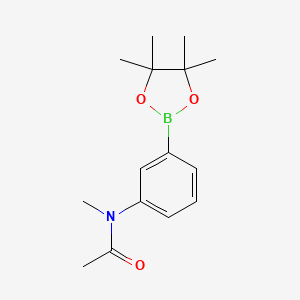
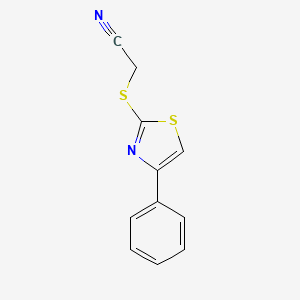
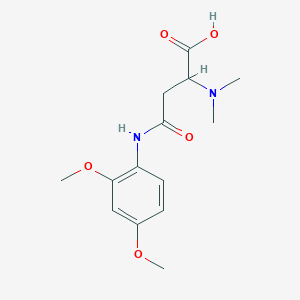
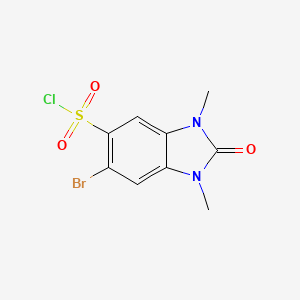
![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413535.png)
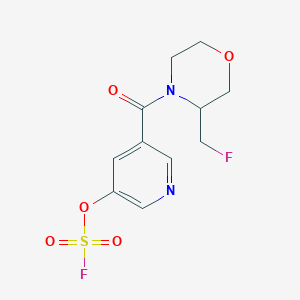
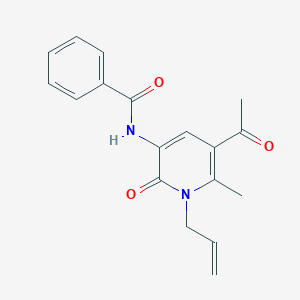
![methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2413541.png)
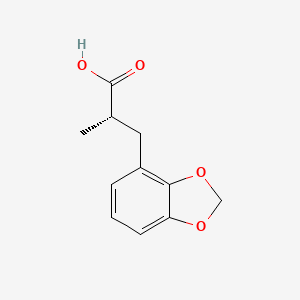
![7-(4-Methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)